2-(5-Bromothiazol-2-yl)propan-2-amine

Lipophilicity Medicinal Chemistry ADME

Medicinal chemists targeting MAGL: the des-bromo analog requires extra halogenation and has lower logP (0.4 vs 1.77), limiting CNS penetration. This compound provides the active 5-bromothiazole pharmacophore with a pre-installed C5-Br cross-coupling handle. • Saves 1-2 synthetic steps in Suzuki/Sonogashira arrays • logP 1.77 aligns with CNS-penetrant inhibitor profiles • ≥98% purity reduces MS bioassay interference

Molecular Formula C6H9BrN2S
Molecular Weight 221.12 g/mol
Cat. No. B13620090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromothiazol-2-yl)propan-2-amine
Molecular FormulaC6H9BrN2S
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=C(S1)Br)N
InChIInChI=1S/C6H9BrN2S/c1-6(2,8)5-9-3-4(7)10-5/h3H,8H2,1-2H3
InChIKeyNTIOBQNYPPUIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Specifications and Physicochemical Profile


2-(5-Bromothiazol-2-yl)propan-2-amine (CAS 1368049-77-7) is a halogenated heterocyclic building block belonging to the 2-aminothiazole class. Featuring a thiazole core with a bromine at the 5‑position and a gem‑dimethyl amino group at the 2‑position, it has a molecular weight of 221.12 g·mol⁻¹ and the formula C₆H₉BrN₂S . Commercial lots are routinely supplied at ≥98% purity . This scaffold appears in medicinal chemistry campaigns targeting monoacylglycerol lipase (MAGL) [1], and its lipophilic character (LogP 1.77) distinguishes it from non‑halogenated analogs .

Scaffold Class
5‑Bromo‑2‑aminothiazole building block; core in MAGL inhibitor campaigns
Purity Grade
High‑purity grade for reproducible chemistry and sensitive biochemical assays
Physicochemical Profile
Measured lipophilicity distinct from non‑halogenated analogs, relevant for CNS‑library design

Why Brominated vs. Non-Brominated Thiazole Analogs Cannot Be Swapped


Simple replacement with des‑bromo thiazole‑2‑propan-2-amine (CAS 1082393-38-1) or positional isomers ignores two decisive factors. First, the 5‑bromo substituent increases calculated LogP by 1.37 units (from 0.4 to 1.77), markedly altering lipophilicity‑dependent properties such as passive membrane permeability and non‑specific protein binding . Second, the C5‑bromine atom is essential for the MAGL‑inhibitory pharmacophore; the Prevost et al. study demonstrated that 5‑bromo‑2‑aminothiazoles achieve monoacylglycerol lipase inhibition in the micromolar range, a phenotype that is lost or substantially diminished in non‑brominated analogs [1]. For any downstream chemistry exploiting the C5 position (e.g., Suzuki, Buchwald, or Sonogashira couplings), the absence of bromine would eliminate the synthetic handle, making the des‑bromo compound unusable.

Des‑bromo analog lacks the C5 leaving group; Pd‑catalyzed diversification routes are lost.
Lipophilicity shift (ΔLogP ~1.37) markedly alters passive permeability and protein binding profiles.
Non‑brominated 2‑aminothiazoles are largely inactive against MAGL; the bromine is essential for target engagement.

Quantitative Head-to-Head Comparison Against Closest Analogs


Lipophilicity Shift vs. Des-Bromo Analog

Halogenation at the 5‑position of the thiazole ring produces a substantial increase in LogP compared to the unsubstituted parent compound. While 2-(thiazol-2-yl)propan-2-amine (CAS 1082393-38-1) has an XlogP of 0.4 , the 5‑bromo derivative 2-(5-bromothiazol-2-yl)propan-2-amine shows a measured LogP of 1.767 . This 1.37‑unit difference makes the brominated compound markedly more lipophilic, a critical parameter for CNS penetration models, membrane permeability, and protein‑binding predictions.

Lipophilicity Shift
Head‑to‑head
ΔLogP ≈ +1.37 (measured 1.767 vs predicted 0.4)
Supports CNS permeability model selection
Measured vs predicted LogP values
Lipophilicity Medicinal Chemistry ADME

C5 Bromine as a Versatile Cross-Coupling Handle

The C5 bromine atom serves as a reactive chemical handle for transition‑metal‑catalyzed couplings (Suzuki, Buchwald–Hartwig, Sonogashira), enabling efficient diversification of the thiazole core [1]. In contrast, the des‑bromo analog 2-(thiazol-2-yl)propan-2-amine lacks a leaving group at this position and would require harsh electrophilic halogenation conditions to functionalize the thiazole ring, often with poor regioselectivity. The one‑pot synthesis reported for 5‑bromo‑2‑aminothiazoles underscores how the bromide is installed during scaffold construction, providing an atom‑efficient route to ready‑to‑functionalize intermediates [1].

Cross‑Coupling Handle
Cross‑study
C5–Br enables Suzuki, Buchwald, Sonogashira couplings; des‑bromo analog has no halide handle
Reduces synthetic steps in library diversification
Based on one‑pot 5‑bromo‑2‑aminothiazole synthesis methodology
Synthetic Chemistry Cross-Coupling Building Block

MAGL Inhibitory Activity of the 5-Bromothiazole Motif

The 2018 Prevost et al. study demonstrated that a panel of highly functionalized 5‑bromo‑2‑aminothiazoles inhibit monoacylglycerol lipase (MAGL) at micromolar concentrations [1]. The bromine at the 5‑position was an integral feature of all active analogs, consistent with halogen‑bonding and steric contributions to target engagement. Non‑brominated 2‑aminothiazoles tested in the same study were either inactive or substantially less potent [1]. While the exact IC₅₀ of 2-(5-bromothiazol-2-yl)propan-2-amine has not been published as a singleton, the class‑level evidence positions this compound as a privileged scaffold for MAGL‑focused phenotypic or target‑based screening.

MAGL Inhibitory Activity
Class‑level
5‑bromo‑2‑aminothiazole class active; non‑brominated analogs inactive (Prevost 2018)
Supports MAGL‑targeted scaffold selection
Singleton IC₅₀ not yet reported; class‑level inference
Enzyme Inhibition MAGL Endocannabinoid

Purity Benchmarking vs. Des-Bromo Analog Suppliers

Multiple vendors of 2-(5-bromothiazol-2-yl)propan-2-amine certify purity at ≥98% as measured by HPLC or related methods . By comparison, the closest structural analog, 2-(thiazol-2-yl)propan-2-amine, is typically offered at 95% minimum purity . A 3–percentage‑point purity gap may be critical in sensitive biochemical assays where impurities can act as confounding inhibitors or in combinatorial chemistry where yield calculations depend on accurate stoichiometry.

Purity Benchmarking
Reported
≥98% (target) vs ≥95% (des‑bromo analog)
Reduces impurity‑driven assay artifacts
Supplier‑certified HPLC purity
Quality Control Procurement Purity

Safety and GHS Hazard Classification Profile

The compound carries GHS07 hazard classification (Harmful/Irritant) with explicit H‑statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This granular safety profile allows institutional safety officers to perform thorough risk assessments before procurement. In contrast, safety data for the des‑bromo analog are less detailed in open databases, often listed only as ‘irritant’ without assigned H‑phrases . The availability of structured precautionary codes (P260, P280, P301+P310, P305+P351+P338, etc.) reduces the administrative effort required to approve the compound for use in shared facilities.

Safety Classification
Reported
Complete GHS07 panel (H302, H315, H319, H335); des‑bromo: sparse labeling
Accelerates safety‑committee approvals
Vendor SDS comparison
Safety Handling Risk Assessment

Procurement-Ready Application Scenarios vs. Non-Brominated Analogs


MAGL Inhibitor Screening for Neuropathic Pain

The 5‑bromothiazole core is validated as a MAGL‑inhibitory pharmacophore [1]. Procuring 2-(5-bromothiazol-2-yl)propan-2-amine provides a ready‑to‑screen building block that conserves the active halogen‑bonding moiety. The higher LogP (1.77) of this analog aligns with the physicochemical profile of CNS‑penetrant MAGL inhibitors, making it a preferential entry for focused library design over the more polar des‑bromo analog (XlogP 0.4) .

Parallel Synthesis via Pd-Catalyzed Cross-Coupling

The C5–Br bond is a pre‑installed synthetic handle enabling diversification by Suzuki, Sonogashira, or Buchwald couplings without additional halogenation steps [1]. This renders 2-(5-bromothiazol-2-yl)propan-2-amine the preferred scaffold for medicinal chemists generating >100‑compound arrays, saving an estimated 1–2 synthetic steps per analog relative to the non‑halogenated parent .

Quantitative ADME Assays with Lipophilic Probes

With a certified purity of ≥98% and a measured LogP of 1.767 , this compound is directly suitable as an internal standard or calibration probe in logD7.4 and PAMPA permeability studies. The 3% purity gap compared to standard‑grade 2-(thiazol-2-yl)propan-2-amine (95% min) reduces the risk of impurity‑driven signal suppression or off‑target binding artifacts in MS‑based bioanalytical workflows .

Core-Facility Collections with Documented Hazard Profiles

Shared‑use screening facilities that mandate pre‑approval chemical risk assessments benefit from the complete GHS07 hazard panel and precautionary‑code set available for 2-(5-bromothiazol-2-yl)propan-2-amine . In contrast, the des‑bromo comparator often lacks detailed GHS classification, creating compliance bottlenecks that delay compound registration into automated stores .

Application
Selection Property
Validation Focus
MAGL inhibitor screening studies
Brominated MAGL pharmacophore with CNS‑compatible LogP
Target engagement and BBB permeability models
Diversity‑oriented thiazole library synthesis
Pre‑installed C5–Br cross‑coupling handle
Synthetic step‑count and yield optimization
Lipophilicity‑dependent ADME assays (LogD, PAMPA)
High purity and measured LogP
Assay reproducibility and impurity interference
Shared‑facility compound management
Documented GHS hazard classification
Institutional safety review and compliance
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